![molecular formula C15H20N2O3 B2982686 Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate CAS No. 1807938-03-9](/img/structure/B2982686.png)
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining a naphthyl moiety with a hydroxyimino group and a tert-butyl carbamate, suggests intriguing reactivity and biological activity.
Mécanisme D'action
Target of Action
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amino groups that need to be protected during chemical reactions .
Mode of Action
The compound acts by attaching itself to the amino group, forming a protective shield that prevents the amino group from reacting with other substances . This is achieved through the formation of a carbamate linkage . The tert-butyl group in the compound provides steric hindrance, further enhancing the protective effect .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective reaction of certain parts of the molecule while leaving others untouched . This is particularly important in the stepwise construction of peptides, where the order of amino acid addition is crucial .
Pharmacokinetics
It’s worth noting that the compound can be removed under relatively mild conditions . For instance, the tert-butyl carbamate (Boc) protecting group can be removed with strong acid or heat .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting certain amino groups, it prevents unwanted side reactions, ensuring that the desired product is obtained .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of strong acids or high temperatures can lead to the premature removal of the protecting group . Therefore, the reactions involving this compound need to be carefully controlled to ensure its effective action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process
Step 1: : Naphthalene functionalization via bromination, followed by substitution reactions to introduce the desired functional groups.
Step 2: : Introduction of the hydroxyimino group through oximation reactions using hydroxylamine derivatives.
Step 3: : Coupling with tert-butyl isocyanate to form the carbamate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above steps, with focus on maximizing yield and purity through high-efficiency catalysis and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The hydroxyimino group can undergo oxidation to form oxime ethers or nitriles.
Reduction: : Reduction of the naphthalene ring or hydroxyimino group, leading to a variety of reduced derivatives.
Substitution: : The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, modifying the compound's reactivity and properties.
Common Reagents and Conditions
Oxidation: : Peracids, or other oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, alkoxides).
Major Products
The major products of these reactions depend on the reaction conditions but typically include modified versions of the original compound with altered functional groups enhancing or changing its activity.
Applications De Recherche Scientifique
Chemistry
Used as a building block in organic synthesis to create more complex molecules.
Acts as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.
Biology
Potentially studied for its interactions with biological molecules due to the hydroxyimino group, which can form stable complexes.
Medicine
Investigated for its potential therapeutic properties, given the reactivity of its functional groups with biomolecules.
Industry
Utilized in material science for creating advanced polymers or as an additive in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl N-(2-naphthyl)carbamate
N-(2-Hydroxyimino-naphthyl)carbamate
Tert-butyl N-(3-hydroxy-naphthyl)carbamate
Uniqueness
What sets Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate apart from similar compounds is its unique combination of the hydroxyimino group and the naphthalene structure, which imparts unique reactivity and potential biological activity. The specific arrangement and interaction of these functional groups make it a versatile candidate for diverse applications.
Propriétés
IUPAC Name |
tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMMHOKGBEVAK-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)
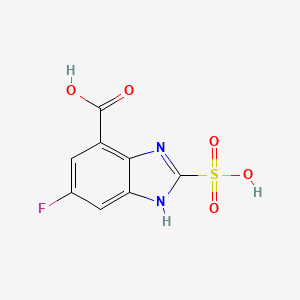
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2982605.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
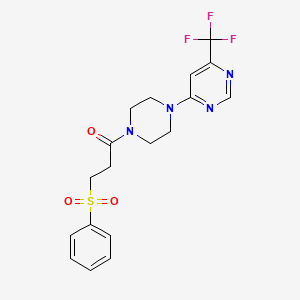
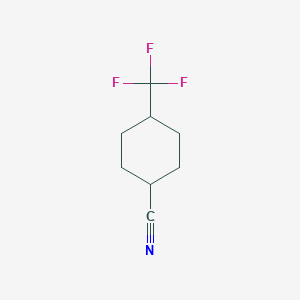
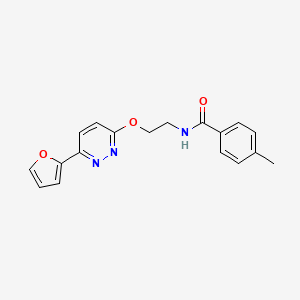
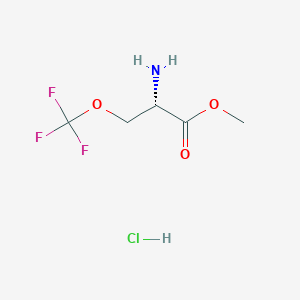
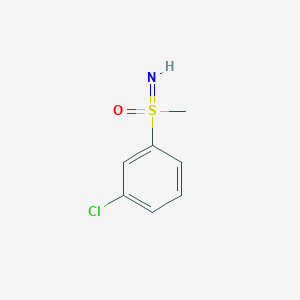
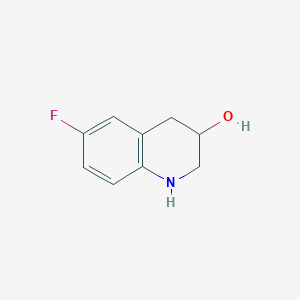
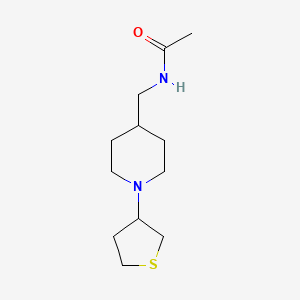
![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
